![molecular formula C20H19NO2S B2654074 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide CAS No. 1396883-65-0](/img/structure/B2654074.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide
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Description
Thiophene-2-carboxamide derivatives are a class of organic compounds that contain a carboxamido substituent attached to a thiophene ring . They are known for their diverse biological activities and are often used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
Thiophene-2-carboxamide derivatives can be synthesized from the reaction of thiophene-2-carbonylchloride and amines . For example, a multidentate ligand N,N′-bis((thiophene-2-carboxamido)propyl)piperazine has been synthesized from the reaction of thiophene-2-carbonylchloride and 1,4-bis(3-aminopropyl)piperazine .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives can be analyzed using various spectroscopic techniques including FT-IR, 1H-NMR, and 13C-NMR . The crystal structure can also be determined by X-ray analysis .Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives can undergo various chemical reactions. For instance, N-iodo-amides can lead to 2′-, 3′-, and 4′-substituted biphenyl-2-carboxamidyl radicals which cyclise intramolecularly to give γ- and δ-lactams in parallel processes .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives can be determined using various techniques. For example, the crystal structure can provide information about the compound’s solid-state properties . Spectroscopic techniques like FT-IR, 1H-NMR, and 13C-NMR can provide information about the compound’s molecular structure .Scientific Research Applications
Synthesis and Biological Activities
Compounds with structural components similar to the query, such as thiophene carboxamide derivatives and biphenyl-related structures, have been synthesized and explored for various biological activities. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide derivatives have been synthesized and shown to have effective antibacterial activity. These compounds were characterized using X-ray diffraction, spectroscopic techniques, and DFT calculations, which provided insights into their geometric parameters and chemical activity (Cakmak et al., 2022).
Antimycobacterial and Antifungal Potential
Studies on N-alkoxyphenylhydroxynaphthalenecarboxamides revealed their antimycobacterial activity, with some derivatives showing activity comparable to or higher than that of rifampicin against Mycobacterium tuberculosis and other strains. These findings indicate the potential for developing new antimicrobial agents based on structurally similar compounds (Goněc et al., 2016).
Chemoselective Synthesis
The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been explored, resulting in compounds of biological interest. This process demonstrates the potential for targeted chemical synthesis of biologically active molecules, highlighting the versatility of thiophene carboxamide derivatives in chemical synthesis (Singh et al., 2017).
Antinociceptive Activity
Research on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides indicates their potential for antinociceptive activity. These compounds were synthesized and showed promising results in studies, suggesting their potential use in pain management (Shipilovskikh et al., 2020).
properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-20(23,14-21-19(22)18-8-5-13-24-18)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-13,23H,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCPSRVCILRUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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